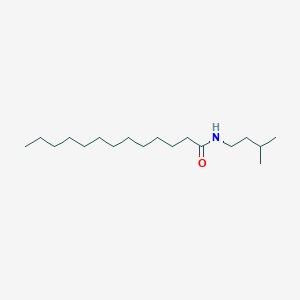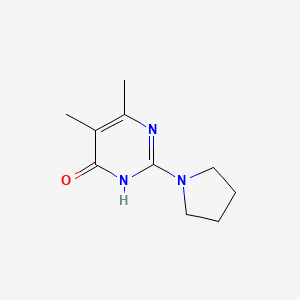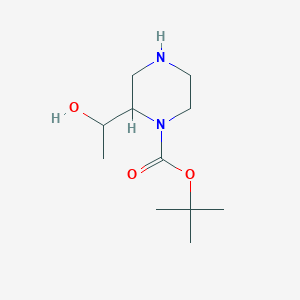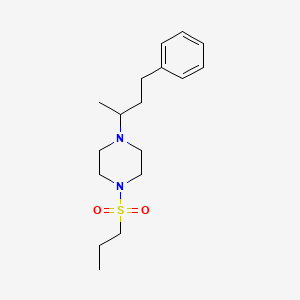
N-Isopentyltridecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isopentyltridecanamide is a carboximidic acid derivative known for its antibacterial properties. It is a compound of interest in various fields due to its unique chemical structure and biological activities .
Preparation Methods
N-Isopentyltridecanamide can be synthesized through the extraction and purification of secondary metabolites produced by marine actinobacteria, specifically Streptomyces labedae . The process involves culturing the bacteria on starch casein broth, followed by extraction with solvents such as alcohol, ethyl acetate, methanol, petroleum ether, and chloroform. The biologically active fraction is then purified using column chromatography to isolate this compound .
Chemical Reactions Analysis
N-Isopentyltridecanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
N-Isopentyltridecanamide has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of carboximidic acids in various chemical reactions.
Industry: It can be used in the formulation of antibacterial coatings and materials.
Mechanism of Action
The antibacterial activity of N-Isopentyltridecanamide is primarily attributed to its ability to interfere with bacterial cell wall synthesis and function. It targets specific enzymes involved in the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, leading to cell lysis and death .
Comparison with Similar Compounds
N-Isopentyltridecanamide is unique among carboximidic acids due to its specific side chain structure, which enhances its antibacterial activity. Similar compounds include:
- N-Isobutyltridecanamide
- N-Methylisobutyltridecanamide
- Tyramides
- 2-Phenylethylamide
These compounds share similar structural features but differ in their side chains, which can significantly impact their biological activities and applications .
Properties
Molecular Formula |
C18H37NO |
|---|---|
Molecular Weight |
283.5 g/mol |
IUPAC Name |
N-(3-methylbutyl)tridecanamide |
InChI |
InChI=1S/C18H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-18(20)19-16-15-17(2)3/h17H,4-16H2,1-3H3,(H,19,20) |
InChI Key |
NHIPIGXCJWQVRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(=O)NCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidine-3-sulfonyl chloride](/img/structure/B12502779.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B12502790.png)

![N-(3,4-dimethoxybenzyl)-2-{[3-(furan-2-ylmethyl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12502805.png)
![2,4-dichloro-N-[2-methyl-1-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B12502811.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B12502820.png)
![(4R,4'R)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole]](/img/structure/B12502827.png)


![Ethyl 5-{[(5-bromo-2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12502850.png)
![Propyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12502851.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-methyl-3-(3-methylbutyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12502854.png)
![Methyl 3-{[(3-chloro-4-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12502858.png)
